Cas no 482-91-7 (Aricine)

Aricine structure
Nombre del producto:Aricine
Aricine Propiedades químicas y físicas
Nombre e identificación
-
- Oxayohimban-16-carboxylicacid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19a,20a)-
- Aricine
- ARICINE(RG)
- Heterophylline
- Cinchovatine
- [ "Cinchovatine", " Heterophylline" ]
- CHEMBL525626
- SCHEMBL17089219
- CS-0148970
- AKOS032948537
- NSC-72136
- NSC72136
- methyl (1S,15S,16S,20S)-7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate
- HY-N8720
- Heterophylline (Rauwolfia)
- FS-9922
- CHEBI:2821
- BDBM50480269
- C09037
- AC1L5K58
- Oxayohimban-16-carboxylic acid,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
- ARICINE [MI]
- 482-91-7
- (19.ALPHA.,20.ALPHA.)-16,17-DIDEHYDRO-10-METHOXY-19-METHYLOXAYOHIMBAN-16-CARBOXYLIC ACID METHYL ESTER
- Q27105835
- Oxayohimban-16-carboxylic acid, 16, 17-didehydro-10-methoxy-19-methyl-, methyl ester, (19.alpha., 20.alpha.)-
- Raubasinine
- Reserpinine (Aricine)
- 11-METHOXYTETRAHYDROALSTONINE
- 482-96-2
- SCHEMBL1654918
- NSC-15624
- NSC15624
- Oxayohimban-16-carboxylic acid, 16,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
- UNII-BUW4ULQ00A
- TP250R6K5B
- Cinchovatine (VAN)
- Pubescine
- 16,17-Didehydro-10-methoxy-19alpha-methyloxayohimban-16-carboxylic acid
- CHEMBL1329821
- Raubasinin
- Heterophylline (VAN)
- Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-
- MLS002638438
- Reserpinine (C22 alkaloid)
- Q2145567
- Methyl (4S,4aS,13bS,14aS)-11-methoxy-4-methyl-4a,5,7,8,13,13b,14,14a-octahydro-4H-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate
- NCGC00160192-01
- Oxayohimban-16-carboxylic acid,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
- CCG-103083
- AKOS003672766
- NS00094811
- NSC 15624
- BDBM65524
- UNII-TP250R6K5B
- Oxayohimban-16-carboxylic acid, 16,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-
- DTXSID80275719
- NSC 72136
- Cabucine
- (19ALPHA,20ALPHA)-16,17-DIDEHYDRO-10-METHOXY-19-METHYLOXAYOHIMBAN-16-CARBOXYLIC ACID METHYL ESTER
- methyl (1S,15S,16S,20S)-7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo(11.8.0.02,10.04,9.015,20)henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate
- DA-48550
- 4-methoxy-6-(3-pyridyl)pyran-2-one
- Quinovatine
- (1R)-4b,8Abeta,9,9-tetramethyl-4aalpha,6a-(epoxymethano)decahydronaphthalene-1b,2b,5a,8a-tetrol 1-acetate 2,5-dinicotinate 8-benzoate
- BUW4ULQ00A
- 1,6-dihydroxy-7-methoxy-2-methylanthraquinone
- Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-(9CI)
- (1R)-4beta,8Abeta,9,9-tetramethyl-4aalpha,6alpha-(epoxymethano)decahydronaphthalene-1beta,2beta,5alpha,8alpha-tetrol 1-acetic acid 2,5-dinicotinic acid 8-benzoic acid
- Aricin
- 16,17-didehydro-10-methoxy-19 alpha-methyloxayohimban-16-carboxylic acid
- (1R)-4b,8Abeta,9,9-tetramethyl-4aalpha,6a-(epoxymethano)decahydronaphthalene-1b,2b,5a,8a-tetrol 1-acetic acid 2,5-dinicotinic acid 8-benzoic acid
-
- Renchi: InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-14-16-8-13(26-2)4-5-19(16)23-21(14)20(24)9-15(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,15,17,20,23H,6-7,9-10H2,1-3H3/t12-,15-,17-,20-/m0/s1
- Clave inchi: DTDADHMBRZKXSC-GKASHWOUSA-N
- Sonrisas: COC1C=CC2=C(C3CCN4C[C@H]5[C@H](C)OC=C(C(OC)=O)[C@H]5C[C@H]4C=3N2)C=1
Atributos calculados
- Calidad precisa: 382.18900
- Masa isotópica única: 382.18925731g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 28
- Cuenta de enlace giratorio: 3
- Complejidad: 652
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 4
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.7
- Superficie del Polo topológico: 63.8Ų
Propiedades experimentales
- Color / forma: Powder
- PSA: 63.79000
- Logp: 3.12530
- Rotación específica: D20 -91° (c = 1.4 in chloroform); D20 -63° (c = 1.5 in pyridine); D20 -57° (ethanol)
- PKA: pKa in 80% methyl cellosolve 5.80; in 1:1 DMF-water 6.8(at 25℃)
Aricine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | A766565-1mg |
Aricine |
482-91-7 | 1mg |
$ 165.00 | 2021-05-08 | ||
TRC | A766565-10mg |
Aricine |
482-91-7 | 10mg |
$ 1320.00 | 2021-05-08 | ||
TargetMol Chemicals | TN3440-5mg |
Aricine |
482-91-7 | 5mg |
¥ 4850 | 2024-07-20 | ||
A2B Chem LLC | AG28288-5mg |
ARICINE |
482-91-7 | 98% | 5mg |
$1520.00 | 2024-04-19 | |
TargetMol Chemicals | TN3440-1 ml * 10 mm |
Aricine |
482-91-7 | 1 ml * 10 mm |
¥ 4950 | 2024-07-20 | ||
TargetMol Chemicals | TN3440-5 mg |
Aricine |
482-91-7 | 98% | 5mg |
¥ 4,850 | 2023-07-11 | |
TargetMol Chemicals | TN3440-1 mL * 10 mM (in DMSO) |
Aricine |
482-91-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4950 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A50250-5mg |
Aricine |
482-91-7 | ,HPLC≥98% | 5mg |
¥3438.0 | 2023-09-08 |
Aricine Literatura relevante
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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